2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid
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Overview
Description
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a cyclohexyl group, a methoxyphenyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the Cyclohexyl Group: This step involves the reaction of the thiazolidine intermediate with cyclohexyl isocyanate.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Phenylboronic acids: Used in drug design and delivery.
Uniqueness
2-(Cyclohexylimino)-3-(2-methoxyphenyl)-4-oxo-5-thiazolidineacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
39964-57-3 |
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Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[2-cyclohexylimino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-24-14-10-6-5-9-13(14)20-17(23)15(11-16(21)22)25-18(20)19-12-7-3-2-4-8-12/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,21,22) |
InChI Key |
VJRJCEAYBXFYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Origin of Product |
United States |
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